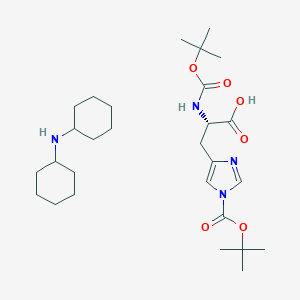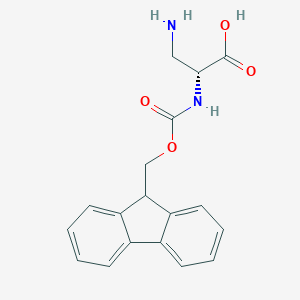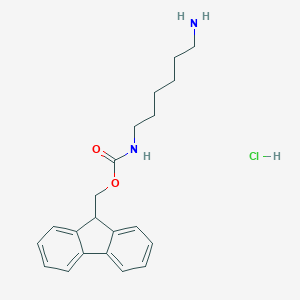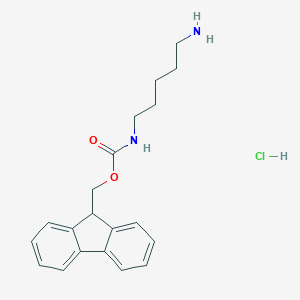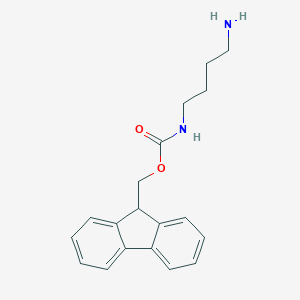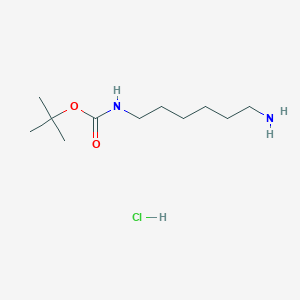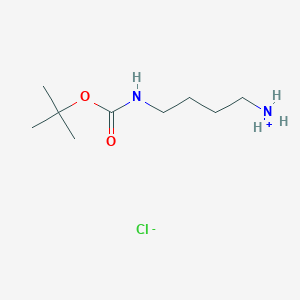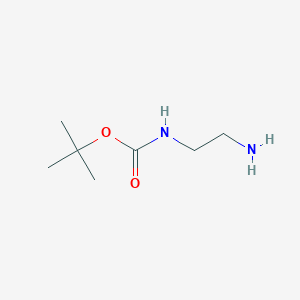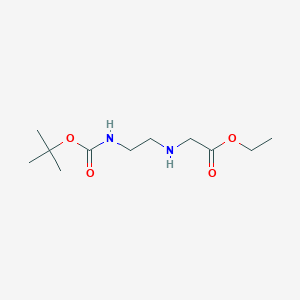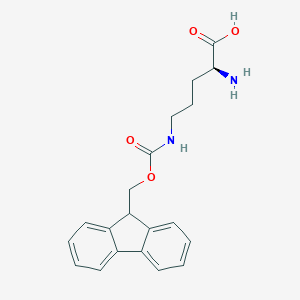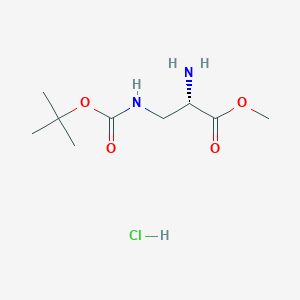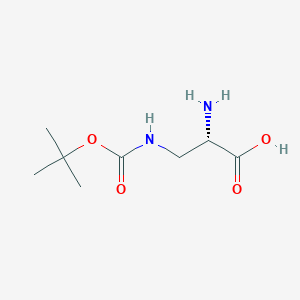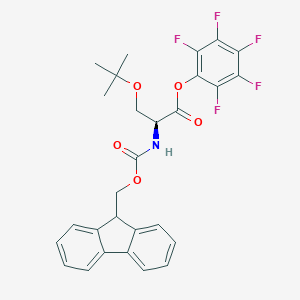
Fmoc-Ser(tBu)-OPfp
描述
Fmoc-Ser(tBu)-OPfp, also known as N-α-Fmoc-O-tert-butyl-L-serine pentafluorophenyl ester, is a derivative of serine used in peptide synthesis. It is a protected amino acid that facilitates the incorporation of serine residues into peptides during solid-phase peptide synthesis. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) group, a tert-butyl (tBu) group, and a pentafluorophenyl (Pfp) ester, which collectively enhance its stability and reactivity in peptide synthesis.
科学研究应用
固相肽合成 (SPPS)
Fmoc-Ser(tBu)-OPfp: 通常用于 SPPS,这是一种以逐步方式快速组装肽的方法。 这种化合物及其保护性的 Fmoc 基团,允许氨基酸在最大限度地减少副反应的情况下,按顺序添加到生长的肽链中 .
肽类药物开发
在药物化学中,This compound 在肽类药物的合成中发挥着至关重要的作用。 它在创建复杂肽方面具有重要意义,对新疗法的开发影响很大,特别是在抗生素合成领域,例如达托霉素的全合成 .
绿色化学
使用 This compound 符合肽合成中的绿色化学原则。 它可以减少有害溶剂的使用和废物产生,从而有助于更可持续的实验室实践 .
作用机制
Target of Action
Fmoc-Ser(tBu)-OPfp is primarily used in the field of peptide synthesis . Its primary target is the peptide chain where it is incorporated as a serine residue . The role of this compound is to facilitate the addition of a serine residue to the peptide chain during the synthesis process .
Mode of Action
This compound interacts with its target by being incorporated into the peptide chain during the synthesis process . The Fmoc group serves as a protective group for the amino acid serine during the synthesis, preventing unwanted reactions . Once the serine residue has been successfully added to the peptide chain, the Fmoc group is removed, allowing the synthesis to proceed .
Biochemical Pathways
The incorporation of this compound into a peptide chain is part of the larger biochemical pathway of peptide synthesis . This process involves the sequential addition of amino acids to a growing peptide chain . The addition of a serine residue via this compound can influence the structure and function of the final peptide, as serine is often involved in enzyme active sites and protein-protein interactions .
Result of Action
The result of the action of this compound is the successful incorporation of a serine residue into a peptide chain . This can influence the biological activity of the final peptide product, as serine residues can participate in various biochemical interactions .
Action Environment
The action of this compound is typically carried out in a controlled laboratory environment during the process of solid-phase peptide synthesis . Factors such as temperature, solvent choice, and reaction time can influence the efficiency and success of the serine incorporation . Efforts have been made to use greener solvents in solid-phase peptide synthesis, which can reduce environmental impact without impairing the synthetic process .
生化分析
Biochemical Properties
Fmoc-Ser(tBu)-OPfp plays a significant role in biochemical reactions, particularly in the synthesis of peptides . It interacts with various enzymes and proteins during the peptide synthesis process . The nature of these interactions is primarily chemical, involving the formation and breaking of bonds during the synthesis process .
Cellular Effects
The effects of this compound on cells are primarily observed in the context of peptide synthesis. It influences cell function by contributing to the formation of peptides, which can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through its involvement in peptide synthesis . It can bind to biomolecules, participate in enzyme activation or inhibition, and contribute to changes in gene expression through the peptides it helps synthesize .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, this compound contributes to the synthesis of peptides, which can have long-term effects on cellular function
Metabolic Pathways
This compound is involved in the metabolic pathway of peptide synthesis . It interacts with enzymes involved in this process, and its use can affect metabolic flux and metabolite levels .
Transport and Distribution
In terms of transport and distribution within cells and tissues, this compound is primarily involved in the process of peptide synthesis . It does not appear to interact with transporters or binding proteins, nor does it have known effects on localization or accumulation .
Subcellular Localization
The subcellular localization of this compound is not well-defined as it is a reagent used in peptide synthesis and is not typically found within cells outside of this context .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Ser(tBu)-OPfp typically involves the following steps:
Protection of Serine: The hydroxyl group of serine is protected using a tert-butyl group to form Fmoc-Ser(tBu)-OH.
Activation of Carboxyl Group: The carboxyl group of Fmoc-Ser(tBu)-OH is activated using pentafluorophenyl trifluoroacetate to form this compound.
The reaction conditions generally involve the use of organic solvents such as dichloromethane and dimethylformamide, with the reactions being carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for the purification and quality control of the final product.
化学反应分析
Types of Reactions
Fmoc-Ser(tBu)-OPfp undergoes several types of chemical reactions, including:
Substitution Reactions: The pentafluorophenyl ester group is highly reactive and can be substituted by nucleophiles such as amines, leading to the formation of peptide bonds.
Deprotection Reactions: The Fmoc and tBu groups can be removed under specific conditions to expose the serine residue for further reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include primary and secondary amines, with reactions typically carried out in organic solvents like
属性
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24F5NO5/c1-28(2,3)38-13-19(26(35)39-25-23(32)21(30)20(29)22(31)24(25)33)34-27(36)37-12-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,12-13H2,1-3H3,(H,34,36)/t19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOUJYVMLNKRFHE-IBGZPJMESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCC(C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC[C@@H](C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24F5NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50457823 | |
| Record name | Fmoc-Ser(tBu)-OPfp | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50457823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
549.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105751-13-1 | |
| Record name | Fmoc-Ser(tBu)-OPfp | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50457823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


